Cas no 459-05-2 ((4-fluorophenyl)thiourea)
(4-fluorophenyl)thiourea Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorophenyl)thiourea
- 4-Fluorophenylthiourea
- (4-Fluorophenyl)thiourea
- 1-(4-Fluorophenyl)-2-Thiourea
- N-(4-Fluorophenyl)thiourea
- Tartrazine solution
- p-fluorophenylthiourea
- (4-fluoro-phenyl)-thiourea
- Thiourea, (4-fluorophenyl)-
- BRWKXKNZRVALNZ-UHFFFAOYSA-N
- amino[(4-fluorophenyl)amino]methane-1-thione
- PubChem10059
- (4-fluorophenyl)-thiourea
- (4-Fluoro phenyl)thiourea
- 1-(p-Fluorophenyl)thiourea
- KSC490O4P
- N-(4-Fluorophenyl)thiourea #
- 1-[p-Fluorophenyl]-2-
- BB 0218383
- EN300-14927
- 4-fluorophenyl thiourea
- MFCD00041180
- AF-399/25108015
- DTXSID30351173
- CS-W001574
- BCP24081
- JS-193C
- J-503318
- (4-Fluorophenyl)thiourea, 97%
- SY007320
- S11966
- FT-0618559
- AKOS000113515
- A826925
- F0836
- 459-05-2
- SCHEMBL145719
- F1118-0054
- Z57455239
- 1-[p-Fluorophenyl]-2-thiourea
- DB-018584
- STL163598
- (4-fluorophenyl)thiourea
-
- MDL: MFCD00041180
- Inchi: 1S/C7H7FN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
- InChI Key: BRWKXKNZRVALNZ-UHFFFAOYSA-N
- SMILES: S=C(N)NC1C=CC(=CC=1)F
- BRN: 2803645
Computed Properties
- Exact Mass: 170.03100
- Monoisotopic Mass: 170.03139757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.6
- Topological Polar Surface Area: 70.1
Experimental Properties
- Color/Form: Not determined
- Density: 1.3970
- Melting Point: 158.0 to 162.0 deg-C
- PSA: 70.14000
- LogP: 2.25450
- Sensitiveness: Sensitive to air
- Solubility: Not determined
(4-fluorophenyl)thiourea Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H319
- Warning Statement: P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-36
- Safety Instruction: S26-S36
- RTECS:YU1400000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R25
(4-fluorophenyl)thiourea Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(4-fluorophenyl)thiourea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019111269-100g |
1-(4-Fluorophenyl)thiourea |
459-05-2 | 95% | 100g |
$164.16 | 2023-09-01 | |
| Fluorochem | 005417-25g |
1-(4-Fluorophenyl)-2-thiourea |
459-05-2 | 95% | 25g |
£51.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F101904-5g |
(4-fluorophenyl)thiourea |
459-05-2 | 97% | 5g |
¥93.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F101904-1g |
(4-fluorophenyl)thiourea |
459-05-2 | 97% | 1g |
¥58.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F101904-25g |
(4-fluorophenyl)thiourea |
459-05-2 | 97% | 25g |
¥333.90 | 2023-09-03 | |
| Fluorochem | 005417-1g |
1-(4-Fluorophenyl)-2-thiourea |
459-05-2 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 005417-5g |
1-(4-Fluorophenyl)-2-thiourea |
459-05-2 | 95% | 5g |
£11.00 | 2022-02-28 | |
| Ambeed | A510066-1g |
1-(4-Fluorophenyl)-2-thiourea |
459-05-2 | 98% | 1g |
$5.0 | 2025-02-21 | |
| Ambeed | A510066-5g |
1-(4-Fluorophenyl)-2-thiourea |
459-05-2 | 98% | 5g |
$16.0 | 2025-02-21 | |
| Ambeed | A510066-25g |
1-(4-Fluorophenyl)-2-thiourea |
459-05-2 | 98% | 25g |
$29.0 | 2025-02-21 |
(4-fluorophenyl)thiourea Suppliers
(4-fluorophenyl)thiourea Related Literature
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Hoe-Sup Byun,Susan Pyne,Neil MacRitchie,Nigel J. Pyne,Robert Bittman Med. Chem. Commun. 2013 4 1394
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Hoe-Sup Byun,Susan Pyne,Neil MacRitchie,Nigel J. Pyne,Robert Bittman Med. Chem. Commun. 2013 4 1394
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Jinli Zhang,Ling Chen,Yibo Dong,Jinchen Yang,Yangjie Wu Org. Biomol. Chem. 2020 18 7425
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Vjekoslav ?trukil,Marina D. Igrc,László Fábián,Mirjana Eckert-Maksi?,Scott L. Childs,David G. Reid,Melinda J. Duer,Ivan Halasz,Cristina Mottillo,Tomislav Fri??i? Green Chem. 2012 14 2462
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Utsab Manna,Gopal Das New J. Chem. 2018 42 19164
Additional information on (4-fluorophenyl)thiourea
The Compound CAS No. 459-05-2: (4-Fluorophenyl)thiourea
(4-Fluorophenyl)thiourea, also known by its CAS registry number CAS No. 459-05-2, is an organic compound that has garnered significant attention in the fields of chemistry and materials science due to its unique properties and potential applications. This compound is a derivative of thiourea, where the sulfur atom is bonded to two amino groups, and one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom, giving it the name 4-fluorophenyl thiourea. The presence of the fluorine substituent introduces distinct electronic and steric effects, which can significantly influence the compound's reactivity and functionality.
The molecular structure of (4-fluorophenyl)thiourea consists of a benzene ring with a fluorine atom at the para position, attached to a thiourea group (-CSNH2). This structure makes it a versatile building block in organic synthesis, particularly in the development of functional materials and pharmaceuticals. Recent studies have highlighted its role as a potential precursor for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and coordination polymers, where its ability to act as a ligand plays a crucial role.
One of the most notable applications of CAS No. 459-05-2 is in the field of catalysis. Researchers have demonstrated that this compound can serve as an effective catalyst in various organic transformations, including nucleophilic substitutions, Michael additions, and cycloadditions. Its ability to stabilize transition states through hydrogen bonding and steric effects has made it a valuable tool in asymmetric catalysis, where enantioselective outcomes are desired.
In addition to its catalytic applications, (4-fluorophenyl)thiourea has also been explored for its potential in drug discovery. The thiourea moiety is known to exhibit biological activity, particularly in antiviral and anticancer studies. Recent findings suggest that derivatives of this compound may possess inhibitory effects against certain enzymes involved in cancer progression, making it a promising candidate for further pharmacological investigation.
The synthesis of CAS No. 459-05-2 typically involves nucleophilic substitution reactions or condensation processes, depending on the starting materials used. For instance, reacting 4-fluoroaniline with carbon disulfide in the presence of a base can yield the desired product through a condensation reaction. The reaction conditions, such as temperature and pH, play a critical role in determining the yield and purity of the final product.
From an environmental perspective, understanding the stability and degradation pathways of (4-fluorophenyl)thiourea is essential for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes hydrolysis under certain conditions, leading to the formation of less harmful byproducts. However, further research is required to fully understand its environmental fate and toxicity profile.
In conclusion, CAS No. 459-05-2, or (4-fluorophenyl)thiourea, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in organic synthesis, catalysis, and drug discovery. As research continues to uncover new insights into its behavior and potential uses, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovations.
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